Tris(dimethylamino)phosphine
Overview
Description
Tris(dimethylamino)phosphine is a chemical compound that has been the subject of various studies due to its interesting reactivity and potential applications in synthesis. It is known to react with a variety of reagents, forming different products based on the nature of the reactants and the conditions of the reaction [
Scientific Research Applications
1. Reactivity and Catalysis
Tris(dimethylamino)phosphine demonstrates significant reactivity and is utilized in various chemical reactions. It is employed as a strong non-nucleophilic base in reactions like N-alkylation of β-amino phosphine oxides, α-amino acid derivatives, and in the C-alkylation of enamines and benzophenone imines derived from glycine ethyl ester. This compound also facilitates base-catalyzed aldol-type condensation reactions and olefination reactions of phosphine oxides and phosphonates (Palacios et al., 2000).
2. Synthesis of Ylides and Ligands
Tris(dimethylamino)phosphine is crucial in synthesizing stable and transient C-amino phosphorus ylides, leading to the formation of stable and transient carbenes. This synthesis is important in developing mixed carbene-phosphine bidentate ligands, which have applications in various areas including catalysis (Canac et al., 2006).
3. Solvent Interaction and Charge Transfer
The interaction of tris(dimethylamino)phosphine with different solvents affects the course of its reactions. For instance, its reaction with aromatic bromides in solvents like DMF or THF leads to the formation of radicals, showcasing its potential in various synthesis and catalytic processes (Boekestein & Buck, 2010).
Safety And Hazards
Future Directions
Tris(dimethylamino)phosphine has been used in the synthesis of green indium phosphide (InP) quantum dots (QDs), which were applied to electroluminescent quantum light-emitting diodes (QLEDs). The use of Tris(dimethylamino)phosphine as a phosphorus source is safer and more cost-effective than other existing methods .
properties
IUPAC Name |
N-[bis(dimethylamino)phosphanyl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N3P/c1-7(2)10(8(3)4)9(5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDBWWRIXBMVJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061816 | |
Record name | Phosphorous triamide, hexamethyl- | |
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Molecular Weight |
163.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Hexamethylphosphorous triamide | |
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Product Name |
Hexamethylphosphorous triamide | |
CAS RN |
1608-26-0 | |
Record name | Tris(dimethylamino)phosphine | |
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Record name | Hexametapil | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001608260 | |
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Record name | Hexamethylphosphorous triamide | |
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Record name | Phosphorous triamide, N,N,N',N',N'',N''-hexamethyl- | |
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Record name | Phosphorous triamide, hexamethyl- | |
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Record name | Tris(dimethylamino)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.032 | |
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Record name | HEXAMETHYLPHOSPHOROUS TRIAMIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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